REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2>CO.O.[Pt](=O)=O>[OH:1][CH2:2][CH:3]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0.225 g
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Type
|
catalyst
|
Smiles
|
O.[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst was removed by decantation
|
Type
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WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the product was chromatographed on silica gel using 3% (10% conc. NH4OH in methanol)-dichloromethane as the eluant
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1CNC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3843 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |